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Compound of Interest

Compound Name: Spiro[3.5]nonan-7-OL

CAS No.: 1393450-96-8

Cat. No.: B1404022

Get Quote

Executive Summary
Spiro[3.5]nonan-7-ol (CAS: 1393450-96-8) is a bicyclic secondary alcohol featuring a spiro-

linkage between a cyclobutane and a cyclohexane ring.[1] This scaffold is increasingly valued

in medicinal chemistry for its ability to restrict conformational flexibility while maintaining sp3

character, often serving as a bioisostere for substituted cyclohexanes or piperidines.

This technical guide provides a rigorous analysis of the spectroscopic data (NMR, MS, IR)

required for the structural validation of Spiro[3.5]nonan-7-ol. It synthesizes experimental data

from recent patent literature with fundamental chemometric principles to establish a self-

validating identification protocol.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Numbering & Logic
The numbering convention for spiro[3.5]nonane initiates at the smaller ring.

Positions 1-3: Cyclobutane ring.

Position 4: Spiro quaternary carbon (shared).

Positions 5-9: Cyclohexane ring.

Functionalization: The hydroxyl group is located at Position 7, placing it on the six-membered

ring, directly opposite the spiro junction.

Synthesis & Experimental Pathway
The spectroscopic signature is best understood in the context of its synthesis, typically via the

hydride reduction of the corresponding ketone.
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Figure 1: Synthetic pathway for the generation of Spiro[3.5]nonan-7-ol via ketone reduction.[4]

Experimental Protocol (Validation Standard)
Precursor: Dissolve Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF.

Reduction: Add Sodium Borohydride (2.0 eq) portion-wise at 0°C.

Workup: Quench with saturated NH₄Cl; extract with Ethyl Acetate.

Purification: Concentrate to yield a colorless oil.

Verification: Disappearance of C=O signal in IR/NMR confirms conversion.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[5][6][7]
¹H NMR Data (Experimental)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
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Note: Data synthesized from patent disclosure US20240317706A1 [1].

¹³C NMR Data (Predicted/Derived)
Due to the scarcity of direct literature tables for the alcohol, the following shifts are derived from

the ketone precursor and standard chemometric shifts for cyclohexanols.
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Mass Spectrometry (MS) Profiling
Ionization & Fragmentation Logic

Ionization Mode: Electron Impact (EI) or ESI (Positive mode for adducts).

Molecular Ion:
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(

). Often weak in alcohols due to rapid dehydration.

Base Peak Logic: Expect

(

, loss of

) or ring-opening fragments.

Fragmentation Pathway
The spiro-junction creates unique fragmentation stability. The primary pathway involves

dehydration followed by ring opening.
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Figure 2: Proposed MS fragmentation pathway for Spiro[3.5]nonan-7-ol.

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "Go/No-Go" checkpoint for the reduction reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1404022?utm_src=pdf-body-href
https://www.benchchem.com/product/b1404022?utm_src=pdf-body-img
https://www.benchchem.com/product/b1404022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

References
Compounds that mediate protein degradation and methods of use thereof.US Patent

Application 20240317706A1. (2024).

Spiro[3.5]nonan-7-one.PubChem Compound Summary. National Center for Biotechnology

Information. (2025).[3][5][6][7]

Spectroscopic Identification of Organic Compounds.Silverstein, R. M., Webster, F. X., &

Kiemle, D. J. (2005).[3][5][7] John Wiley & Sons.[6][7] (General Reference for Chemometric

Shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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